molecular formula C14H19N3OS B2754185 4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine CAS No. 790232-07-4

4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

Cat. No.: B2754185
CAS No.: 790232-07-4
M. Wt: 277.39
InChI Key: IUSOSUNODUAXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,5-Dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine ( 790232-07-4) is a chemical compound with the molecular formula C 14 H 19 N 3 OS and a molecular weight of 277.385 g/mol . This molecule features a hybrid structure incorporating substituted pyrrole and 2-aminothiazole rings, a combination often associated with potential biological activity in medicinal chemistry. The calculated physical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 467.3±45.0 °C at 760 mmHg . The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological properties . Derivatives of this core structure have been extensively investigated for their antimicrobial, antifungal, and antitubercular activities, with some demonstrating efficacy comparable to or greater than standard drugs . The presence of this moiety makes the compound a valuable intermediate or lead structure for synthesizing and evaluating new bioactive molecules, particularly in the development of antimicrobial agents to address growing drug resistance . For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-9-6-12(13-8-19-14(15)16-13)10(2)17(9)7-11-4-3-5-18-11/h6,8,11H,3-5,7H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOSUNODUAXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C3=CSC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (CAS: 790232-07-4) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H19N3OS
  • Molar Mass : 277.39 g/mol
  • Density : 1.35 g/cm³ (predicted)
  • Boiling Point : 467.3 °C (predicted)
  • pKa : 4.82 (predicted)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole moieties have shown cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma. The structure–activity relationship (SAR) suggests that the presence of specific substituents on the thiazole ring enhances anticancer activity.

CompoundCell LineIC50 (µg/mL)
Compound 9U251 (glioblastoma)1.61 ± 1.92
Compound 10WM793 (melanoma)1.98 ± 1.22

The effectiveness of these compounds is often attributed to electron-donating groups that stabilize the active form of the drug and facilitate interaction with cellular targets .

2. Anticonvulsant Properties

Thiazole derivatives are also being explored for their anticonvulsant properties. A study highlighted a series of thiazole-integrated pyrrolidinones that demonstrated significant anticonvulsant activity in animal models, suggesting potential applications in epilepsy treatment .

3. Antibacterial Activity

Preliminary investigations into the antibacterial properties of related thiazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate into DNA, leading to apoptosis in cancer cells.

Case Studies

Several case studies have illustrated the therapeutic potential of thiazole derivatives similar to the compound :

  • Case Study on Anticancer Activity :
    A novel thiazole compound was tested against breast cancer cell lines and showed an IC50 value comparable to doxorubicin, indicating strong anticancer potential .
  • Anticonvulsant Efficacy Study :
    A series of analogs derived from thiazoles were evaluated for their anticonvulsant effects using the pentylenetetrazol (PTZ) model in rodents, demonstrating significant reductions in seizure duration and frequency compared to controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Variations

Key analogs differ in the substituents on the pyrrole ring, impacting steric, electronic, and pharmacokinetic properties:

Compound Name Substituent on Pyrrole Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Tetrahydrofuran-2-ylmethyl C₁₆H₂₁N₃OS ~299.43 Oxygen-rich, enhances solubility
4-(1,2,5-Trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine () Trimethyl C₁₀H₁₃N₃S 207.30 Compact, lipophilic
4-[1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]thiazol-2-amine (9g, ) 4-Trifluoromethoxyphenyl C₂₁H₂₂F₃N₃O₂S 438.00 Fluorine enhances metabolic stability
4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine () 4-Methoxyphenyl C₁₆H₁₇N₃OS 299.40 Methoxy group improves electronic interaction
4-[2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine () Isopropyl C₁₂H₁₇N₃S 235.35 Hydrophobic, lower solubility
2.4 Physicochemical Properties
  • Solubility : The tetrahydrofuran substituent in the target compound introduces oxygen atoms, improving aqueous solubility compared to isopropyl or trimethyl analogs.
  • Lipophilicity (logP) : Fluorinated derivatives (e.g., 9g) exhibit higher logP values due to trifluoromethoxy groups, favoring membrane permeability but risking toxicity.
  • Metabolic Stability : Fluorine and tetrahydrofuran groups reduce oxidative metabolism, as seen in and .

Q & A

Q. Key Research Findings

MethodReagents/ConditionsYieldReference
CyclocondensationThiourea + α-bromoketone in DMF, 70°C21–98%
CyclizationH₂SO₄ or KSCN with hydrazide derivativesModerate
Substituent IntroductionAlkylation of pyrrole with THF-methyl halideVaries

How can computational methods improve the design of this compound’s synthesis?

Advanced
Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational modeling to identify ideal solvents, catalysts, and temperatures for cyclization or alkylation steps . This is critical for resolving steric challenges in attaching the THF-methyl group to the pyrrole core.

What spectroscopic and analytical techniques validate the compound’s structure and purity?

Q. Basic

  • 1H/13C NMR : Confirms proton environments (e.g., THF-methyl protons at δ 3.5–4.0 ppm, thiazole protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ion for C₁₅H₂₀N₄OS).
  • HPLC : Assesses purity (>95% required for biological assays) .

How do researchers resolve discrepancies in reaction yields during derivative synthesis?

Advanced
Yields vary due to substituent electronic effects (e.g., electron-withdrawing groups on the pyrrole reduce nucleophilicity). For example, reports yields from 21% to 98% for similar thiazoles, attributed to:

  • Solvent Optimization : Polar aprotic solvents (DMF) enhance reactivity over ethanol .
  • Catalyst Screening : Triethylamine improves cyclization efficiency vs. K₂CO₃ .
  • Temperature Control : Higher temperatures (90°C) accelerate reactions but may degrade sensitive intermediates .

What structural features influence this compound’s biological activity?

Q. Basic

  • Thiazole Core : Essential for binding to enzymatic targets (e.g., anti-tubercular activity via Mycobacterium tuberculosis inhibition) .
  • THF-Methyl Substituent : Enhances lipophilicity and membrane permeability .
  • Pyrrole Ring : Modulates electronic properties, affecting interaction with hydrophobic pockets .

What strategies optimize cyclization for thiazole derivatives with bulky substituents?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for sterically hindered intermediates .
  • Protecting Groups : Temporarily block reactive sites on the THF-methyl group during cyclization .
  • Flow Chemistry : Ensures consistent mixing and temperature control for large-scale synthesis .

How is the compound’s anti-mycobacterial activity evaluated methodologically?

Q. Advanced

  • MIC Assays : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv strain, with rifampicin as a control .
  • Cytotoxicity Screening : Vero cell lines assess selectivity indices (SI = IC₅₀/MIC) .
  • Molecular Docking : Predicts binding affinity to InhA (enoyl-ACP reductase), a key tuberculosis target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.